2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-14-10-15(2)21(16(3)11-14)26-20(28)13-30-24-25-18-12-19(17-8-6-5-7-9-17)31-22(18)23(29)27(24)4/h5-12H,13H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLKMBSIYJQTLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps:
Formation of Thienopyrimidine Core: The initial step involves the synthesis of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.
Acetamide Formation: The final step involves the formation of the acetamide moiety through acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity.
Mechanism of Action
The mechanism of action of 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and affecting biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thienopyrimidine and pyrimidinone derivatives are widely studied for their diverse biological activities. Below is a detailed comparison of the target compound with structurally related analogs (Table 1), focusing on substituents, physicochemical properties, and spectral data.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Physicochemical Properties: The target compound’s 2,4,6-trimethylphenyl group enhances lipophilicity compared to chlorinated analogs (e.g., 5.10 and 5.6), which may improve membrane permeability but reduce aqueous solubility.
Thermal Stability: Compound 5.10 exhibits a notably high melting point (>258°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding from the trichlorophenyl group). In contrast, 5.6 (230°C) and the target compound (data unavailable) may have weaker crystal packing.
Spectral Trends :
- The NHCO proton in all analogs resonates near δ 10.0–10.1 ppm, consistent with hydrogen-bonded amide protons. The SCH₂ protons appear as singlets near δ 4.10–4.12 ppm.
- Aromatic protons in chlorinated analogs (e.g., 7.69–7.51 ppm in 5.10) show upfield shifts compared to methyl-substituted derivatives due to electron-withdrawing effects.
Structural Analog from : The compound N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide shares a thienopyrimidine core but differs in substituent positions (7-phenyl vs. 6-phenyl in the target). This positional isomerism could lead to divergent biological target selectivity.
Research Implications and Limitations
- Pharmacological Data Gap : While structural and physicochemical comparisons are feasible, the evidence lacks direct biological activity data for the target compound. Further studies (e.g., enzyme inhibition assays, solubility tests) are needed to correlate substituent effects with efficacy.
- Synthetic Challenges: The synthesis of thienopyrimidine derivatives often requires multi-step protocols (e.g., ), but optimization for the target compound’s trimethylphenyl group may necessitate tailored conditions.
Biological Activity
The compound 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide belongs to the thienopyrimidine class and is characterized by its complex structure featuring a thieno[3,2-d]pyrimidine core. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
The molecular formula of the compound is with a molecular weight of approximately 449.6 g/mol. The structure includes a sulfanyl group and an acetamide moiety, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating significant cytotoxic effects with IC50 values in the micromolar range.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation. In vitro studies revealed that it exhibits moderate inhibitory activity against these enzymes.
- Antimicrobial Properties : The compound has shown promising results in antimicrobial assays against several bacterial strains. Its effectiveness was compared to standard antibiotics, highlighting its potential as a new antimicrobial agent.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The presence of the thieno[3,2-d]pyrimidine core allows for interaction with specific enzymes involved in various biological pathways. Molecular docking studies suggest that it binds effectively to target sites on these enzymes.
- Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest at specific phases, leading to apoptosis.
Data Table: Biological Activity Summary
Case Studies
- Cytotoxicity Assay : A study involving the MCF-7 cell line demonstrated that treatment with various concentrations of the compound resulted in dose-dependent cytotoxicity. The mechanism was further explored through flow cytometry, revealing an increase in apoptotic cells at higher concentrations.
- Enzyme Inhibition Study : Inhibition assays conducted on COX enzymes showed that the compound could effectively reduce prostaglandin levels in vitro, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. Q1: What are the recommended synthetic routes for preparing 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions:
Core Thienopyrimidinone Formation : Cyclization of thiourea derivatives with α-keto esters under acidic conditions (e.g., HCl/EtOH) to form the thieno[3,2-d]pyrimidin-4(3H)-one scaffold .
Sulfanyl Acetamide Introduction : React the thienopyrimidinone intermediate with chloroacetyl chloride, followed by nucleophilic substitution with thiols (e.g., NaSH) to introduce the sulfanyl group.
Amide Coupling : Condensation of the sulfanyl intermediate with 2,4,6-trimethylaniline using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
Optimization Tips :
Q. Q2: How should researchers validate the structural integrity of this compound, and what analytical techniques are critical?
Methodological Answer: Key Techniques :
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Match [M+H]+ with theoretical molecular weight (e.g., m/z ~480–500 for similar analogs) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., acetamide NH···O interactions observed in related structures) .
Advanced Research Questions
Q. Q3: How can researchers resolve contradictions in reported biological activity data for thienopyrimidinone derivatives?
Methodological Answer: Steps to Address Data Variability :
Standardize Assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
SAR Analysis : Compare substituent effects (e.g., 3-methyl vs. 4-oxo groups) on activity. For example:
- Electron-withdrawing groups (e.g., CF3) enhance enzyme inhibition .
- Bulky aryl groups (e.g., 2,4,6-trimethylphenyl) may reduce solubility but improve target binding .
Mechanistic Profiling : Use kinase panels or proteomics to identify off-target effects .
Q. Q4: What experimental design strategies are recommended for evaluating the environmental impact or biodegradation of this compound?
Methodological Answer: Design Framework :
- Fate Studies :
- Ecotoxicology :
Q. Q5: How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer: Computational Workflow :
DFT Calculations :
- Predict logP (lipophilicity) and pKa using Gaussian09 with B3LYP/6-31G* basis set .
- Optimize geometry to assess steric clashes (e.g., trimethylphenyl group conformation) .
Docking Studies :
- Use AutoDock Vina to model interactions with target proteins (e.g., COX-2, EGFR).
- Prioritize compounds with hydrogen bonds to catalytic residues (e.g., Lys48 in kinases) .
ADMET Prediction : Employ SwissADME to estimate bioavailability, BBB penetration, and CYP450 inhibition .
Data Contradiction Analysis
Q. Q6: Conflicting reports exist on the compound’s solubility in polar solvents. How should researchers address this?
Methodological Answer: Resolution Strategies :
Solubility Screening : Use shake-flask method in buffers (pH 1.2–7.4) with UV-Vis quantification .
Co-solvent Systems : Test PEG-400/water mixtures (10–40% v/v) to enhance solubility without precipitation .
Crystallinity Assessment : Compare DSC thermograms of batches; amorphous forms often exhibit higher solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
